Propylnaphthalenesulphonic acid

Surfactant Chemistry Hydrophobic Parameter Quantitative Structure-Property Relationship

Formulation instability often arises from alkyl chain mismatch in naphthalene sulfonates. This propyl derivative (C13H14O3S) provides a precisely defined intermediate hydrophobicity profile. - **Performance differentiation**: LogP 4.12 - significantly higher than isopropyl analog (~2.6) for effective oil/fragrance solubilization. - **Analytical verification**: Mass spectral differentiation (PNS vs. BNS) enables QC and competitor deconvolution. - **EOR application**: Optimal salinity and oil uptake tuned for propyl chain length; substitution with butyl alters performance.

Molecular Formula C13H14O3S
Molecular Weight 250.32 g/mol
CAS No. 344739-11-3
Cat. No. B12661866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylnaphthalenesulphonic acid
CAS344739-11-3
Molecular FormulaC13H14O3S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O
InChIInChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16)
InChIKeyFWMKPJYJDJSEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylnaphthalenesulphonic Acid: Alkylnaphthalene Sulfonate for Procurement


Propylnaphthalenesulphonic acid, systematically identified as 2-propylnaphthalene-1-sulfonic acid, is an anionic surfactant belonging to the alkylnaphthalene sulfonate class [1]. This compound, with the molecular formula C13H14O3S, is characterized by a naphthalene core bearing a sulfonic acid group and a propyl substituent . It is employed in various industrial applications, including as a dispersant, wetting agent, and hydrotrope, and is recognized as a component in commercial Nekal-type surfactant mixtures [2].

Alkylnaphthalene sulfonate class surfactant for industrial research and formulation

Recognized component of commercial Nekal-type surfactant mixtures

Supports dispersant, wetting agent, and hydrotrope workflow contexts

Propylnaphthalenesulphonic Acid: Non-Substitutability


Within the alkylnaphthalene sulfonate class, the length and branching of the alkyl chain are critical determinants of key performance characteristics. Research indicates that even a single carbon difference in the chain length leads to measurable shifts in surfactant properties such as hydrophobicity (LogP) and density . More significantly, the chain length modulates interfacial behavior; a study on microemulsion phase behavior found an inverse relationship between surfactant chain length and optimal salinity, and a direct correlation with oil solubilization [1]. Therefore, substituting propylnaphthalenesulphonic acid with a butyl or isopropyl analog is not trivial and will alter the performance of any formulation, impacting properties like wetting efficiency, hydrotropic power, and emulsion stability. The following evidence details these specific, quantifiable differentiators.

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Alkyl chain length (e.g., propyl vs. butyl) shifts interfacial performance and optimal salinity profiles

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Branched (isopropyl) analog differs in hydrophobicity and density, affecting wetting and hydrotropic efficiency

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Class-level trends indicate chain length directly influences oil solubilization; analog interchangeability may not hold

Propylnaphthalenesulphonic Acid vs. Analogs: Quantitative Differences


Hydrophobicity (LogP): Propyl vs. Isopropyl Analog

The calculated partition coefficient (LogP), a key measure of a surfactant's hydrophobicity, reveals a distinct difference between the propyl and isopropyl analogs. The straight-chain propyl derivative (2-propylnaphthalene-1-sulfonic acid) exhibits a higher calculated LogP of 4.12 compared to a reported LogP of 2.6 for the branched sodium diisopropylnaphthalenesulfonate . This indicates the propyl derivative is significantly more lipophilic.

Hydrophobicity (LogP)
data to verify
Propyl: calc. LogP 4.12
Isopropyl analog: LogP 2.6
Difference ~1.5 units
Reported lipophilicity context; may support oil-phase affinity assessment
Cross-study comparison; verify with experimental log P if available
Surfactant Chemistry Hydrophobic Parameter Quantitative Structure-Property Relationship

Mass Spectrometry: Propyl vs. Butyl Naphthalenesulfonate

A validated mass spectral method demonstrates clear analytical differentiation between propylnaphthalenesulfonates (PNS) and butylnaphthalenesulfonates (BNS). Analysis of their methyl esters showed that BNS exhibits a characteristic fragment ion at [M-29]+ corresponding to the loss of an ethyl radical (C2H5), while PNS shows a fragment at [M-15]+ from the loss of a methyl radical (CH3) [1]. This difference in fragmentation pattern enables their identification and quantification in complex commercial mixtures.

Mass spectral differentiation
head-to-head
Propyl ester: fragment [M-15]+ (CH3 loss)
Butyl ester: fragment [M-29]+ (C2H5 loss)
Distinct fragmentation enables analytical confirmation in mixtures
In-beam EI and direct inlet MS; methyl ester derivatives
Analytical Chemistry Surfactant Analysis Mass Spectrometry

Chain Length Effect on Interfacial Performance

Studies on the microemulsion phase behavior of alkylarenesulfonates establish a direct class-level relationship between the alkyl chain length and key performance metrics. Within the linear alkylnaphthalene series, an inverse relationship was found between surfactant chain length and optimal salinity, and a direct relationship was observed between chain length and oil solubilization [1]. This indicates that changing from a propyl to a butyl or ethyl chain will shift the optimal formulation conditions.

Chain length / interfacial trend
class-level
Longer chain ↑ oil solubilization
Longer chain ↓ optimal salinity
Class trend suggests propyl offers intermediate performance profile
Based on microemulsion phase behavior of alkylarenesulfonates; verify with specific propyl data
Enhanced Oil Recovery Interfacial Tension Microemulsions

Density: Propyl vs. Isopropyl Naphthalenesulfonate

The density of the target propyl compound (2-propylnaphthalene-1-sulfonic acid) is 1.279 g/cm³ . In comparison, the branched isopropyl analog (isopropylnaphthalenesulfonic acid) has a lower density of 1.274 g/cm³ . This small but quantifiable difference reflects the impact of alkyl chain architecture on molecular packing.

Density
data to verify
Propyl derivative: 1.279 g/cm³
Isopropyl analog: 1.274 g/cm³
Δ = 0.005 g/cm³
Measurable density difference may support identity verification
Database-reported values; confirm with lot-specific measurement
Physical Chemistry Material Science Formulation

Propylnaphthalenesulphonic Acid: Research and Industrial Applications


Enhanced Oil Recovery and Microemulsion Formulation

Based on the class-level inference that increasing alkyl chain length in naphthalene sulfonates correlates with increased oil solubilization and decreased optimal salinity [1], the propyl derivative offers a specific, intermediate performance profile. It is a candidate for EOR formulations where the salinity of the brine and the desired oil uptake capacity are tuned for a surfactant with this specific chain length. Substituting it with a butyl or isopropyl analog would shift the system's optimal salinity and oil solubilization, potentially leading to suboptimal recovery or emulsion instability.

Hydrotrope and Solubilizer for Non-Polar Compounds

The target compound's high calculated LogP value of 4.12 [1] positions it as a potent hydrotrope for solubilizing moderately lipophilic compounds in aqueous systems. Its lipophilicity is notably higher than that of the branched isopropyl analog (LogP ~2.6) . This makes it a more effective choice for formulations requiring the solubilization of oils, fragrances, or hydrophobic active ingredients where the diisopropyl derivative would be less efficient due to its lower affinity for the non-polar phase.

Quality Control of Commercial Surfactant Mixtures

The mass spectral differentiation between propyl (PNS) and butyl (BNS) naphthalene sulfonates [1] provides a definitive analytical method. This is critical for procurement and quality control in industries that use commercial Nekal-type mixtures. Analytical laboratories can employ this method to verify the composition of purchased blends, ensure the correct alkylnaphthalene sulfonate profile is present for a specific application, and deconvolute competitive products to understand their formulation and differentiate them based on the specific alkyl chain distribution.

Application
Selection Property
Validation Focus
Enhanced oil recovery / microemulsion formulation
Intermediate chain length hydrophobicity
Salinity and oil solubilization screening
Hydrotrope / solubilizer for non-polar compounds
Reported higher lipophilicity vs. branched analog
Solubilization efficiency in aqueous systems
Quality control of commercial Nekal-type mixtures
Characteristic mass spectral fragmentation
Identity and purity confirmation in blends
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